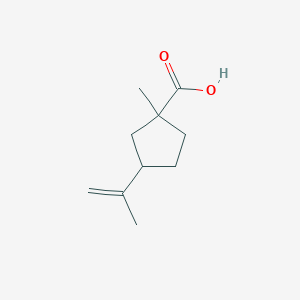
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a prop-1-en-2-yl group
Métodos De Preparación
The synthesis of 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be achieved through several routes:
-
Palladium-Catalyzed Hydrocarboxylation: : This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is efficient and yields the desired carboxylic acid .
-
Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .
Análisis De Reacciones Químicas
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, esterification can occur in the presence of alcohols and acid catalysts.
Aplicaciones Científicas De Investigación
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be compared with other similar compounds:
-
Cyclopentanecarboxylic Acid: : This compound lacks the methyl and prop-1-en-2-yl substituents, making it less hydrophobic and potentially less reactive in certain chemical reactions .
-
1-Methyl-3-(1-methylethyl)cyclopentanecarboxylic Acid:
-
1-Methyl-3-(prop-1-en-2-yl)benzene:
Propiedades
Número CAS |
38655-27-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-methyl-3-prop-1-en-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h8H,1,4-6H2,2-3H3,(H,11,12) |
Clave InChI |
CWXMNMYPIMCLGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(C1)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


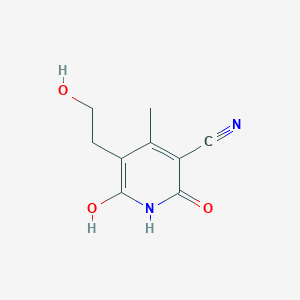
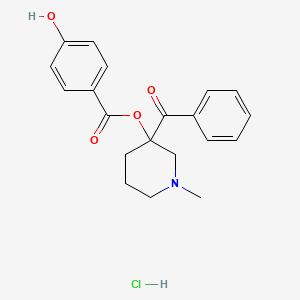
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
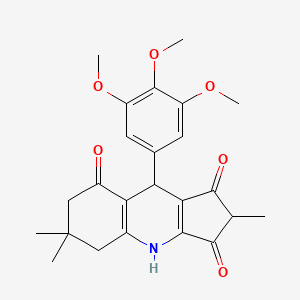
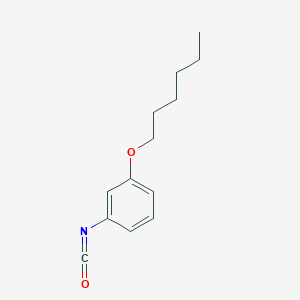
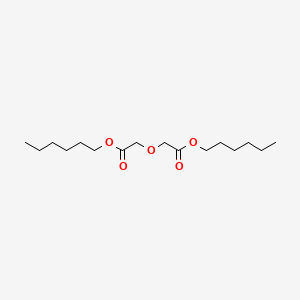
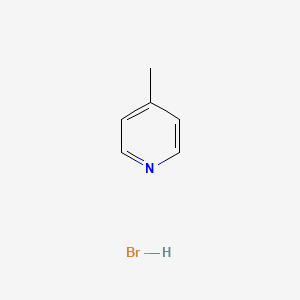
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
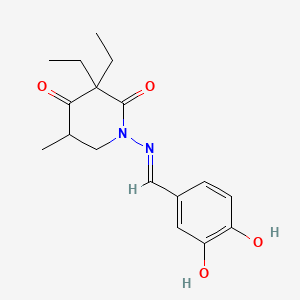
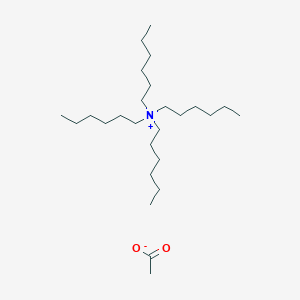
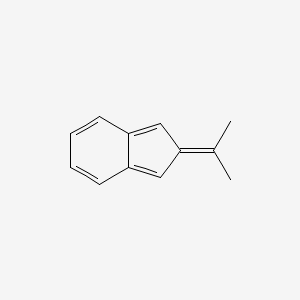
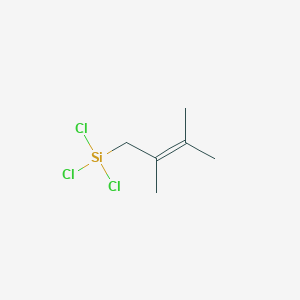
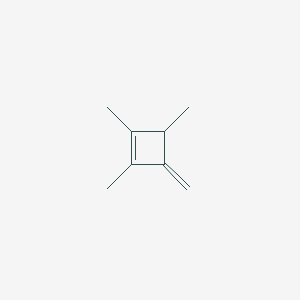
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
